![molecular formula C20H12ClF3N2O B2991918 1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile CAS No. 252059-84-0](/img/structure/B2991918.png)
1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile
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Overview
Description
Synthesis Analysis
This would involve a detailed description of how the compound is synthesized, including the starting materials, the reaction conditions, and the yield. It might also discuss any challenges or unique aspects of the synthesis .Molecular Structure Analysis
This would involve a discussion of the compound’s molecular structure, including its bond lengths and angles, its stereochemistry, and any notable structural features. It might also include information obtained from techniques such as X-ray crystallography .Chemical Reactions Analysis
This would involve a discussion of the chemical reactions that the compound undergoes, including the reaction conditions, the products, and the mechanisms .Physical And Chemical Properties Analysis
This would involve a discussion of the compound’s physical and chemical properties, such as its melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Herbicidal Activity
This compound has been evaluated for its potential as a herbicide . It’s been found to exhibit significant inhibition activity on root growth, particularly in the model plant Arabidopsis . Its effectiveness was compared to that of commercial herbicides, and it showed promising results, especially against the weed Amaranthus retroflexus . This suggests its potential use in developing new herbicides with specific action mechanisms.
Plant Growth Regulation
Derivatives of this compound have been studied for their gibberellin-like activity , which is crucial for plant growth regulation . These studies aim to understand the influence of different substituents on biological activity, with the goal of designing novel plant growth regulators (PGRs) that can enhance agricultural production while being environmentally friendly .
Anti-Cancer Research
In the medical field, the trifluoromethyl group, which is part of this compound’s structure, has been explored for its impact on anti-cancer activity . Specifically, isoxazole-based molecules with this group have shown promising results against various cancer cell lines, indicating the potential of this compound or its derivatives in cancer treatment research .
Auxin-Related Research
The compound has been linked to the auxin response in plants . It was found to significantly enhance the transcriptional activity of the auxin response reporter, suggesting its utility in studying auxin-related processes, which are vital for plant development .
Chemical Synthesis
In the realm of chemical synthesis, the compound’s derivatives are considered as versatile intermediates. They are particularly valuable in the synthesis of more complex fluorinated compounds, which have a wide range of applications, including pharmaceuticals and agrochemicals .
Biotechnology Applications
The compound’s derivatives have also been investigated for their potential applications in biotechnology . While specific applications in biotechnology were not directly found in the search results, the compound’s role in herbicidal activity and plant growth regulation suggests its relevance in biotechnological advancements related to agriculture .
Safety And Hazards
Future Directions
properties
IUPAC Name |
1-[(3-chlorophenyl)methyl]-2-oxo-6-[3-(trifluoromethyl)phenyl]pyridine-3-carbonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12ClF3N2O/c21-17-6-1-3-13(9-17)12-26-18(8-7-15(11-25)19(26)27)14-4-2-5-16(10-14)20(22,23)24/h1-10H,12H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JYGZBJRJMMHLHQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN2C(=CC=C(C2=O)C#N)C3=CC(=CC=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12ClF3N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorobenzyl)-2-oxo-6-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile |
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